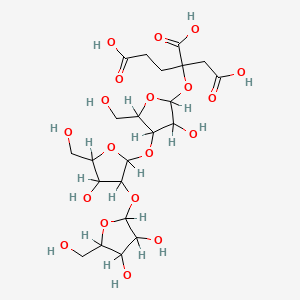
1-(3,4-Dimethoxyphenethylamino)-3-(3,4-dihydroxyphenoxy)-2-propanol
Übersicht
Beschreibung
Ro 363 is a selective beta 1-adrenoceptor agonist.
Wissenschaftliche Forschungsanwendungen
Cardiovascular Research
Ro 363 is a potent and highly selective β1-adrenoceptor agonist . It’s an effective inotropic stimulant, which means it can increase the force of the heart’s contractions. This makes it particularly useful in cardiovascular research.
Myocardial Contractility: Ro 363 can increase myocardial contractility . This refers to the heart’s ability to contract and pump blood. By increasing myocardial contractility, Ro 363 could potentially improve heart function in conditions where the heart’s pumping ability is compromised.
Wirkmechanismus
Ro 363, also known as 1-(3,4-Dimethoxyphenethylamino)-3-(3,4-dihydroxyphenoxy)-2-propanol or 4-(3-((3,4-Dimethoxyphenethyl)amino)-2-hydroxypropoxy)benzene-1,2-diol, is a potent and highly selective β1-adrenoceptor agonist .
Target of Action
The primary target of Ro 363 is the β1-adrenoceptor . Adrenoceptors are a class of G protein-coupled receptors that are targets of the catecholamines, especially norepinephrine and epinephrine.
Mode of Action
Ro 363 interacts with its target, the β1-adrenoceptor, to stimulate a response. It is an effective inotropic stimulant, meaning it increases the force of the heart’s contractions . This interaction results in pronounced increases in myocardial contractility .
Biochemical Pathways
The activation of β1-adrenoceptors by Ro 363 leads to an increase in cyclic AMP (cAMP) inside the cell, which in turn activates protein kinase A (PKA). PKA then phosphorylates various proteins, leading to changes in their activity. This can result in increased heart rate and contractility .
Result of Action
The activation of β1-adrenoceptors by Ro 363 leads to a decrease in diastolic blood pressure and an increase in myocardial contractility . This can help improve the pumping efficiency of the heart, which can be beneficial in conditions such as heart failure.
Eigenschaften
IUPAC Name |
4-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-2-hydroxypropoxy]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO6/c1-24-18-6-3-13(9-19(18)25-2)7-8-20-11-14(21)12-26-15-4-5-16(22)17(23)10-15/h3-6,9-10,14,20-23H,7-8,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNBEBPVKCJZPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC(COC2=CC(=C(C=C2)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30996023 | |
| Record name | 4-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-hydroxypropoxy)benzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30996023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenethylamino)-3-(3,4-dihydroxyphenoxy)-2-propanol | |
CAS RN |
74513-77-2 | |
| Record name | Ro 363 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074513772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-hydroxypropoxy)benzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30996023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of Ro 363 and what are the downstream effects of this interaction?
A1: Ro 363 is a selective β1-adrenoceptor agonist. [, , , , ] β1-adrenoceptors are primarily found in the heart and their stimulation leads to increased heart rate (chronotropic effect) and increased force of contraction (inotropic effect). [, , , ]
Q2: Are there any studies that investigate the effects of Ro 363 in models of cardiac dysfunction?
A3: Yes, research using a rat model of cardiac failure induced by myocardial infarction found that Ro 363's inotropic response was reduced, mirroring the desensitization observed with the non-selective β-adrenoceptor agonist isoprenaline. [, ] This suggests a potential involvement of altered β1-adrenoceptor signaling pathways in heart failure. [, ]
Q3: Are there any specific tissues or organs where the effects of Ro 363 have been studied beyond the cardiovascular system?
A4: Studies have examined the effects of Ro 363 in rat ileum and costo-uterine muscle. Interestingly, despite being considered a β1-adrenoceptor agonist, Ro 363 displayed very low potency in these tissues, which are predominantly populated by β3-adrenoceptors. [, ] This suggests a low affinity of Ro 363 for the β3-adrenoceptor subtype. [, ]
Q4: Is there evidence of β-adrenoceptor subtype differences in response to Ro 363 across species?
A5: Research suggests potential species-related differences in β-adrenoceptor responses. For instance, in studies using guinea pig trachea, Ro 363 demonstrated a limited capacity to induce relaxation, suggesting a minimal role of β1-adrenoceptors in this tissue. [] Conversely, β2-adrenoceptor agonists effectively relaxed guinea pig trachea, highlighting the varying distribution and function of β-adrenoceptor subtypes across species. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(E)-11-[(12Z,14Z)-3,9-dihydroxy-11,17-dimethoxy-4,4-dimethyl-7-oxo-6,20-dioxa-21-azabicyclo[16.2.1]henicosa-1(21),12,14,18-tetraen-5-yl]-4,10-dimethoxy-5,9-dimethyl-6-oxoundec-1-enyl]-N-methylformamide](/img/structure/B1680596.png)












